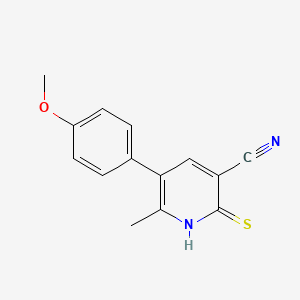

5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile

Description

5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 3, a sulfanyl (-SH) moiety at position 2, a methyl group at position 6, and a 4-methoxyphenyl substituent at position 5.

The sulfanyl group may participate in hydrogen bonding or disulfide exchange, impacting solubility and binding interactions .

Properties

IUPAC Name |

5-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-9-13(7-11(8-15)14(18)16-9)10-3-5-12(17-2)6-4-10/h3-7H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIHFCFPKOIZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=S)N1)C#N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing data from various studies and sources to present a comprehensive understanding of this compound's effects.

Chemical Structure and Properties

The molecular formula for this compound is C14H12N2OS. It features a pyridine ring substituted with a methoxyphenyl group, a methyl group, and a sulfanyl group, contributing to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 252.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 852218-19-0 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that derivatives of pyridine can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that pyridine derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to its structural similarities .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have illustrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Research Findings: A study conducted by Saeed et al. highlighted that certain thiourea derivatives, related to the structure of this compound, exhibited cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3) . The mechanism was attributed to the activation of caspase pathways, leading to increased cell death.

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. The presence of methoxy and sulfanyl groups in the compound is believed to enhance its ability to scavenge free radicals.

Experimental Evidence: In a comparative study, compounds with similar structures demonstrated significant free radical scavenging activity, indicating that this compound could also function as an effective antioxidant .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. The modifications in the molecular structure of this compound can lead to enhanced potency against specific biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased antimicrobial activity |

| Replacement of methoxy group with halogens | Enhanced anticancer efficacy |

| Alteration in carbon chain length | Variable antioxidant potential |

Comparison with Similar Compounds

Structural Features and Electronic Effects

The target compound’s pyridine core distinguishes it from indole or benzothiazepine-based analogs (). Key structural comparisons include:

- Electronic Effects : The carbonitrile group at position 3 stabilizes the pyridine ring via electron withdrawal. In the target compound, the 4-methoxyphenyl group donates electron density, creating a push-pull effect absent in acetyl-substituted analogs (). The sulfanyl group’s electronegativity may enhance hydrogen bonding compared to bulkier benzyl-sulfanyl groups () .

Physicochemical Properties

- Solubility : The sulfanyl group increases hydrophilicity relative to acetyl or benzyl-sulfanyl derivatives ().

- Crystallography : Hydrogen bonding patterns (e.g., S-H···N interactions) may influence crystal packing, as seen in studies using SHELX software () .

- Stability : The carbonitrile group’s reactivity could lead to hydrolysis under acidic conditions, a trait shared with analogs in .

Preparation Methods

Catalytic Multi-Component Synthesis Using Functionalized Magnetic Nanoparticles

A novel and efficient approach involves the use of ionically tagged magnetic nanoparticles functionalized with urea linkers as catalysts to facilitate the synthesis of pyridine derivatives bearing sulfanyl groups.

- Catalyst Preparation : Fe3O4 magnetic nanoparticles are coated with silica (SiO2) and functionalized with a urea-thiazole sulfonic acid chloride ligand. This catalyst exhibits acidic sites that promote cyclization and substitution reactions.

- Reaction Conditions : The synthesis is performed under solvent-free conditions at 80 °C using 10 mg of the catalyst.

- Reaction Scheme : The reaction involves the condensation of appropriate aldehydes, pyruvic acid, and amines, leading to pyridine ring formation followed by sulfanyl group installation.

- Catalyst Recovery : The magnetic catalyst can be easily separated using an external magnet and reused multiple times without significant loss of activity.

- Yields : High yields (up to 90%) are reported with short reaction times (~30 minutes).

| Entry | Solvent | Temperature (°C) | Catalyst (mg) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Solvent-free | 80 | 10 | 30 | 85 |

| 2 | Ethanol | Reflux | 10 | 90 | 85 |

| 3 | Water | Reflux | 10 | 90 | 75 |

Table 1: Selected reaction conditions and yields for pyridine derivative synthesis using Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride catalyst.

This method is advantageous due to its green chemistry aspects, catalyst recyclability, and high efficiency.

Nucleophilic Substitution and Cyclization Approaches

Another approach involves the synthesis of substituted pyridine derivatives via nucleophilic substitution on pre-formed heterocyclic intermediates:

- Starting from 3-methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one and potassium carbonate in DMF, a mixture of 1-(chloromethyl)-2-fluorobenzene is added dropwise.

- The reaction proceeds at room temperature overnight, followed by precipitation and recrystallization from petroleum ether/acetone to yield the target compound with about 88% yield.

- This method highlights mild conditions and straightforward purification steps.

General Synthetic Strategies via Acylation and Condensation

In related pyridine derivative syntheses, acylation and condensation reactions are widely used:

- Starting from 2-picolinic acid, conversion to acyl chlorides via thionyl chloride, followed by reaction with methylamine, yields key intermediates.

- Subsequent condensation with substituted anilines or isocyanates under controlled temperature (e.g., 160 °C) leads to the formation of substituted pyridine derivatives.

- These steps are followed by purification and characterization through NMR and mass spectrometry.

- Although this method is more general, it provides a foundation for introducing various substituents, including sulfanyl groups, at specific positions on the pyridine ring.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Catalyst/Promoter | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Magnetic Nanoparticle Catalysis | Aldehyde, pyruvic acid, amine; Fe3O4@SiO2-urea-thiazole | Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride | 80 °C, solvent-free | 85-90 | Reusable catalyst, green conditions |

| Nucleophilic Substitution | 3-methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one, K2CO3, DMF | None (base-mediated) | Room temperature | ~88 | Mild conditions, simple purification |

| Acylation/Condensation | 2-picolinic acid, thionyl chloride, methylamine, aniline | Triethylamine (base) | Up to 160 °C | Variable | Versatile for various substituents |

Research Findings and Notes

- The use of magnetic nanoparticle-supported catalysts offers significant advantages in terms of catalyst recovery and environmental impact, aligning with sustainable chemistry goals.

- Nucleophilic substitution routes provide high yields with relatively simple reaction setups, suitable for laboratory-scale synthesis.

- Acylation and condensation methods allow for structural diversity but may require higher temperatures and more complex purification.

- The sulfanyl group introduction is often achieved either by direct substitution or via intermediates bearing thiol functionalities, ensuring correct regioselectivity at position 2 of the pyridine ring.

- Reaction monitoring typically involves thin-layer chromatography (TLC) and product characterization by NMR and mass spectrometry to confirm structure and purity.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile with high purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using aldehydes, malononitrile derivatives, and thiols under acidic or basic catalysis. For example, cyclocondensation of 4-methoxybenzaldehyde, methyl acetoacetate, and thioamide precursors in ethanol with piperidine as a catalyst yields the pyridine core. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity . Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1.2:1 for aldehyde:ketonitrile:thiol) minimizes side products.

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : H NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm). C NMR identifies nitrile (δ ~115 ppm) and sulfanyl groups (δ ~160 ppm) .

- IR : Stretching vibrations for C≡N (~2220 cm) and S–H (~2550 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H] at m/z 297.08) and fragmentation patterns .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with APEX3 or APEX2 detectors (Mo Kα radiation, λ = 0.71073 Å) resolves atomic positions. Data refinement using SHELXL97 or PLATON software accounts for hydrogen bonding (e.g., N–H⋯S interactions) and torsional angles. Thermal ellipsoid analysis evaluates molecular packing .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) optimize geometry .

- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinases). Docking scores correlate with experimental IC values for structure-activity relationship (SAR) studies .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?

- Methodological Answer : Cross-validate data using:

- Variable Temperature NMR : Detects dynamic effects (e.g., rotamers) that may skew room-temperature spectra .

- Hirshfeld Surface Analysis : Maps intermolecular interactions in XRD data to explain unexpected NMR splitting .

- Synchrotron XRD : High-resolution data collection reduces thermal motion artifacts .

Q. Which in vitro assays are suitable for evaluating pharmacological potential?

- Methodological Answer :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure inhibition of tyrosine kinases (e.g., EGFR) .

- Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–128 µg/mL) .

- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity indices (IC > 50 µM for non-toxic profiles) .

Q. How is regioselectivity controlled during pyridine ring formation?

- Methodological Answer :

- Directed Ortho-Metalation : Use lithiation (e.g., LDA) at the 4-methoxyphenyl group to direct electrophilic substitution .

- Microwave-Assisted Synthesis : Rapid heating (100°C, 30 min) minimizes side reactions, achieving >80% regioselectivity for the 6-methyl-2-sulfanyl motif .

Q. What experimental approaches assess stability under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.